L-Phenylalanyl-D-phenylalanine
Description
L-Phenylalanyl-D-phenylalanine is a dipeptide composed of L-phenylalanine (L-Phe) and D-phenylalanine (D-Phe) linked via a peptide bond. This hybrid structure combines the natural L-configuration, prevalent in proteins, with the synthetic D-enantiomer, which exhibits distinct biochemical properties. The dipeptide’s unique stereochemistry may confer stability against proteolytic degradation and novel bioactivity, making it relevant in peptide-based drug design .
Properties
CAS No. |
2577-12-0 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m0/s1 |
InChI Key |
GKZIWHRNKRBEOH-JKSUJKDBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Resin Loading : Wang resin pre-loaded with Fmoc-D-phenylalanine is used to anchor the C-terminus.
-
Deprotection : Piperidine (20% in DMF) removes the Fmoc group.
-
Coupling : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) activate Fmoc-L-phenylalanine for conjugation.
-
Cleavage : TFA (trifluoroacetic acid) liberates the peptide from the resin while removing side-chain protections.
Performance Metrics :
Chemoenzymatic Cascade Using Phenylalanine Ammonia Lyase (PAL)
A one-pot cascade combining PAL amination and deracemization enables efficient synthesis of enantiopure D-phenylalanine, which is subsequently coupled to L-phenylalanine.
Process Overview:
-
PAL-Catalyzed Amination : Cinnamic acid derivatives are converted to racemic phenylalanine via PAL.
-
Deracemization :
-
Oxidation : L-Phe is selectively oxidized to phenylpyruvate using L-amino acid oxidase (LAAO).
-
Non-Selective Reduction : Sodium borohydride reduces phenylpyruvate to D-Phe.
-
-
Peptide Bond Formation : D-Phe is coupled to L-Phe using carbodiimide crosslinkers.
Optimized Conditions :
-
Temperature : 30°C
-
pH : 8.5 (Tris-HCl buffer)
-
Catalyst Load : 10 mg/mL PAL, 5 U/mL LAAO
Outcomes :
Dynamic Kinetic Resolution (DKR)
DKR resolves racemic phenylalanine into D-enantiomers, which are then used for dipeptide synthesis.
Protocol:
-
Substrate Preparation : L-Phenylalanine hydrochloride is generated via HCl treatment.
-
Racemization/Separation :
-
Catalyst : 4-Aldehydopyridine (0.1 eq) in methanol.
-
Resolving Agent : Dibenzoyl-L-tartaric acid (L-DBTA).
-
-
Peptide Coupling : D-Phe is isolated and reacted with L-Phe using EDC/HOBt.
Efficiency :
Biocatalytic Stereoinversion Cascade
This two-enzyme system converts L-Phe directly to D-Phe, bypassing racemic intermediates.
Enzymatic Steps:
-
Deamination : L-Amino acid deaminase (LAAD) converts L-Phe to phenylpyruvate.
-
Reductive Amination : D-Amino acid dehydrogenase (DAPDH) synthesizes D-Phe using NADPH.
-
Coupling : D-Phe is linked to L-Phe via protease-mediated condensation.
Key Data :
Solution-Phase Synthesis Using N-Carboxyanhydrides (NCAs)
NCAs enable rapid peptide bond formation under mild conditions.
Methodology:
-
NCA Synthesis : L-Phe and D-Phe NCAs are prepared via phosgenation.
-
Polymerization : NCAs are reacted in anhydrous THF with initiators (e.g., primary amines).
-
Hydrolysis : Controlled hydrolysis yields the dipeptide.
Performance :
Comparative Analysis of Methods
| Method | Cost | Scalability | ee (%) | Yield (%) |
|---|---|---|---|---|
| SPPS | High | Lab-scale | >99 | 78–85 |
| PAL Cascade | Moderate | Pilot-scale | >99 | 68 |
| DKR | Low | Industrial | 99.5 | 90–95 |
| Biocatalytic Cascade | Moderate | Industrial | >99 | 74 |
| NCA Polymerization | Low | Lab-scale | 98 | 82 |
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanine, N-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxo group.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing and reducing agents. Reaction conditions often involve specific pH levels, temperatures, and catalysts to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of phenylalanine, such as tyrosine and other amino acids .
Scientific Research Applications
Synthesis and Biocatalytic Applications
The synthesis of L-phenylalanyl-D-phenylalanine can be achieved through biocatalytic methods, particularly using phenylalanine ammonia lyases (PALs). These enzymes facilitate the conversion of cinnamic acids to phenylalanines with high yield and enantiomeric purity. Recent studies have demonstrated that engineered PALs can produce non-natural D-phenylalanines, which are crucial for synthesizing various pharmaceuticals, including antibiotics and active pharmaceutical ingredients .
This compound has been investigated for its therapeutic potential in several conditions, particularly in relation to phenylketonuria (PKU), a metabolic disorder characterized by the accumulation of phenylalanine. Research indicates that D-phenylalanine can inhibit the aggregation of L-phenylalanine into amyloid fibrils, which are toxic in PKU . This property suggests that D-phenylalanine could serve as a therapeutic agent to mitigate the effects of elevated L-phenylalanine levels.
Case Study: D-Phe as a Therapeutic Modulator in PKU
In a study examining the self-assembly of L-phenylalanine, it was found that the presence of D-phenylalanine significantly reduced the formation of toxic amyloid fibrils. The study utilized biophysical techniques such as nuclear magnetic resonance and light scattering to analyze the interactions between L- and D-phenylalanine. Results showed that D-phenylalanine not only prevented fibril formation but also altered the morphology of aggregates formed .
Role in Insulin Signaling and Metabolic Disorders
Recent findings have linked elevated levels of phenylalanine to insulin resistance and type 2 diabetes mellitus (T2D). Studies indicate that increased serum phenylalanine levels can impair insulin signaling by modifying insulin receptor beta subunits, leading to reduced glucose uptake . This relationship highlights the importance of understanding amino acid metabolism in metabolic disorders.
Table 2: Effects of Phenylalanine on Insulin Signaling
| Phenylalanine Concentration (g/kg) | Observed Effects |
|---|---|
| 0.1% | Mild insulin resistance |
| 1% | Significant impairment in glucose uptake |
Nutritional Supplementation
This compound is also explored as a nutritional supplement due to its role in synthesizing neurotransmitters like dopamine and norepinephrine. Clinical trials have suggested potential benefits in mood enhancement and treatment for depression when administered alongside other therapies .
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-L-phenylalanyl- involves its conversion to other biologically active compounds. It acts as a precursor for tyrosine, which is then converted into neurotransmitters like dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and stress response.
Comparison with Similar Compounds
L-Phenylalanine vs. D-Phenylalanine
D-Phe’s resistance to enzymatic breakdown and its ability to modulate pain pathways distinguish it from L-Phe. For instance, D-Phe inhibits carboxypeptidase A, prolonging endogenous opioid activity, whereas L-Phe serves metabolic roles in phenylketonuria (PKU) management .
DL-Phenylalanine (Racemic Mixture)
DL-Phenylalanine combines both enantiomers, leveraging L-Phe’s metabolic functions and D-Phe’s pharmacological effects. It is used in dietary supplements for chronic pain management, though its efficacy remains debated .
Comparison with Structural Analogs
N-Acetyl Derivatives
- N-Acetyl-D-Phenylalanine : A modified D-Phe derivative with enhanced stability and altered pharmacokinetics. It is used in peptide synthesis and exhibits reduced renal clearance compared to unmodified D-Phe .
- N-Phthaloyl-L-Phenylalanine : A protected form of L-Phe, used in solid-phase peptide synthesis to prevent racemization. Its bulky phthaloyl group sterically hinders undesired side reactions .
Boronated Derivatives
- 4-Borono-D-Phenylalanine: Incorporates a boronic acid group, enabling applications in neutron capture therapy (NCT) for cancer. The boron atom targets tumor cells, while the D-configuration improves metabolic stability .
Deuterated L-Phenylalanine
- L-Phenylalanine (ring-D₅) : Deuterium substitution in the phenyl ring enhances stability and prolongs half-life in metabolic studies. Used as an isotopic tracer in pharmacokinetic research .
Comparison with Modified Dipeptides
D-Alanyl-D-Phenylalanine
This homochiral dipeptide (D-configuration) resists protease digestion entirely, making it suitable for oral peptide therapeutics. Its rigidity contrasts with L-Phenylalanyl-D-Phe’s mixed stereochemistry, which may allow partial enzymatic recognition .
Constrained Analogs
- D-Phenylalanine Analogue (T19616): A conformationally restricted analog with a tetrahydroisoquinoline backbone. This structure enforces β-bend or helical conformations, optimizing receptor binding in peptide drugs .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight | LogP | PSA (Ų) | Key Application |
|---|---|---|---|---|
| L-Phenylalanyl-D-Phe | 308.37 | 1.24 | 92.4 | Peptide drug stability studies |
| D-Phenylalanine | 165.19 | -1.38 | 63.3 | Analgesic adjunct |
| 4-Borono-D-Phe | 207.23 | 0.75 | 85.7 | Cancer therapy (NCT) |
| N-Acetyl-D-Phe | 207.23 | 0.89 | 77.5 | Peptide synthesis |
| DL-Phenylalanine | 165.19 | -1.38 | 63.3 | Dietary supplements |
Data sourced from
Biological Activity
L-Phenylalanyl-D-phenylalanine (L-Phe-D-Phe) is a dipeptide composed of the amino acids L-phenylalanine and D-phenylalanine. This compound has garnered attention due to its potential biological activities, particularly in the realms of neurochemistry, metabolism, and therapeutic applications. This article explores the biological activity of L-Phe-D-Phe, including its mechanisms of action, effects on physiological processes, and clinical implications.
Chemical Structure and Properties
L-Phenylalanine is an essential amino acid that serves as a precursor for several important neurotransmitters, including dopamine and norepinephrine. D-Phenylalanine, while not directly involved in protein synthesis, has been shown to influence various biological pathways. The combination of these two isomers in L-Phe-D-Phe may enhance certain biological activities compared to their individual forms.
Neurotransmitter Modulation:
L-Phenylalanine is known to cross the blood-brain barrier and participate in the synthesis of catecholamines. It can influence neurotransmitter levels by acting as a substrate for tyrosine hydroxylase, the enzyme responsible for converting L-tyrosine into L-DOPA, which is then converted into dopamine . D-Phenylalanine has been implicated in the inhibition of enkephalin degradation, potentially enhancing analgesic effects through opioid receptor modulation .
Calcium Channel Interaction:
Research indicates that L-phenylalanine acts as an antagonist at α2δ calcium channels with a dissociation constant (K_i) of 980 nM. This interaction may contribute to its effects on neurotransmitter release and synaptic plasticity .
1. Metabolic Effects
A study conducted on human subjects revealed that oral administration of L-phenylalanine significantly increased insulin and glucagon levels prior to meal ingestion. This effect was not observed with D-phenylalanine, suggesting a stereoisomer-specific action on gastroenteropancreatic hormone release . The findings indicate that L-Phe may play a role in glucose metabolism and appetite regulation.
2. Analgesic Properties
DL-Phenylalanine (a mixture of both isomers) has been marketed for its analgesic properties. The proposed mechanism involves D-phenylalanine's ability to inhibit the enzyme carboxypeptidase A, which degrades enkephalins—natural pain-relieving peptides . Clinical trials have supported the analgesic effects of DLPA but have not consistently demonstrated similar effects with L-phenylalanine alone .
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain conditions found that supplementation with DL-phenylalanine led to significant reductions in pain levels compared to placebo. Participants reported improved quality of life and decreased reliance on conventional pain medications .
Case Study 2: Appetite Regulation
In another study assessing the impact of L-phenylalanine on appetite, researchers found that it increased levels of glucose-dependent insulinotropic polypeptide (GIP) while reducing postprandial glucose levels without affecting subjective appetite ratings . This suggests potential applications for weight management strategies.
Comparative Analysis
| Parameter | L-Phenylalanine | D-Phenylalanine | L-Phe-D-Phe |
|---|---|---|---|
| Neurotransmitter Synthesis | Yes | No | Yes |
| Analgesic Effect | Limited | Yes | Enhanced |
| Insulin Response | Significant | Minimal | Significant |
| Appetite Regulation | Modest | None | Modest |
Q & A
Q. What steps reconcile discrepancies between in silico predictions and empirical data for the dipeptide’s solubility?
- Methodological Answer :
- Re-evaluate computational parameters (e.g., force fields in MD simulations) and compare with experimental conditions (e.g., buffer composition).
- Measure solubility via nephelometry or gravimetric analysis and correlate with predicted logP values.
- Consider co-solvents (e.g., DMSO) or formulation additives (e.g., cyclodextrins) if simulations underestimate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
